1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine 1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20131948
InChI: InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11/h4-7,9-10,14H,3,8H2,1-2H3
SMILES:
Molecular Formula: C13H17N3O
Molecular Weight: 231.29 g/mol

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20131948

Molecular Formula: C13H17N3O

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-N-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
IUPAC Name 1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C13H17N3O/c1-3-16-10-12(9-15-16)14-8-11-4-6-13(17-2)7-5-11/h4-7,9-10,14H,3,8H2,1-2H3
Standard InChI Key UWWZTVOZJXSOQL-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC

Introduction

Chemical Structure and Classification

Molecular Architecture

The compound consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with:

  • An ethyl group (-CH2_2CH3_3) at the 1-position.

  • A 4-methoxybenzylamine group (-CH2_2-C6_6H4_4-OCH3_3) at the 4-position .

The IUPAC name, 1-ethyl-N-[(4-methoxyphenyl)methyl]pyrazol-4-amine, reflects this substitution pattern. Its SMILES notation is CCN1C=C(C=N1)NCC2=CC=C(C=C2)OC, and the InChIKey is UWWZTVOZJXSOQL-UHFFFAOYSA-N .

Crystallographic Insights

X-ray diffraction studies of related pyrazole derivatives reveal:

  • Triclinic crystal systems with space group P1P\overline{1} .

  • Dihedral angles between the pyrazole ring and aromatic substituents (e.g., 41.72°–62.81°) .

  • Non-covalent interactions, such as C–H···O hydrogen bonds, stabilizing the crystal lattice .

Table 1: Selected Crystallographic Parameters

ParameterValue
Crystal systemTriclinic
Space groupP1P\overline{1}
Unit cell dimensions (Å)a=10.5986a = 10.5986, b=11.5298b = 11.5298, c=13.5386c = 13.5386
Dihedral angles (°)41.72–62.81 (pyrazole vs. aryl)
Hydrogen bond lengths (Å)3.486–3.542

Synthesis and Optimization

Industrial-Scale Synthesis

The compound is synthesized via multistep reactions:

  • Alkylation: Reaction of 1-ethyl-1H-pyrazol-4-amine with 4-methoxybenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base.

  • Coupling reactions: Employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and diisopropylethylamine (DIPEA) to enhance yields .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
14-Methoxybenzyl chloride, K2_2CO3_3, DMF, 80°C65–75
2HATU, DIPEA, DMF, ambient temperature85–90

Purification Strategies

  • Column chromatography: Silica gel with eluents like dichloromethane/methanol gradients .

  • Recrystallization: Ethyl acetate or isopropyl alcohol for high-purity isolates .

Physicochemical Properties

Solubility and Partitioning

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol .

  • Log P (octanol/water): 1.09 (predicted via iLOGP), indicating moderate lipophilicity .

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6_6): Peaks at δ 1.33 (t, 3H, CH3_3), 3.94 (s, 3H, OCH3_3), 4.07 (q, 2H, NCH2_2), 7.52 (s, 1H, pyrazole-H) .

  • IR (KBr): Bands at 3006 cm1^{-1} (C–H stretch), 1613 cm1^{-1} (C=N), and 1250 cm1^{-1} (C–O) .

Chemical Reactivity

Functionalization Reactions

  • Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Metal-catalyzed cross-coupling: Suzuki-Miyaura reactions enable aryl group introductions at the pyrazole 4-position .

Stability Considerations

  • pH sensitivity: Stable in neutral conditions but degrades under strong acids/bases due to hydrolysis of the methoxy group .

Biological and Pharmacological Applications

Anthelmintic Activity

In screens against Caenorhabditis elegans, structurally related pyrazole derivatives exhibited IC50_{50} values <10 µM, suggesting potential as antiparasitic agents .

Kinase Inhibition

Analogous compounds show inhibitory activity against kinases like CDK2 and EGFR, with IC50_{50} values in the nanomolar range .

Table 3: Biological Activity Data

AssayTargetIC50_{50}
Anthelmintic screeningC. elegans8.7 µM
Kinase inhibitionCDK212 nM

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing JAK/STAT inhibitors and anticancer agents due to its amine moiety’s versatility .

Material Science

Nonlinear optical (NLO) properties observed in crystallographic studies suggest applications in photonic devices .

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